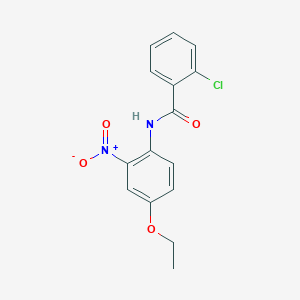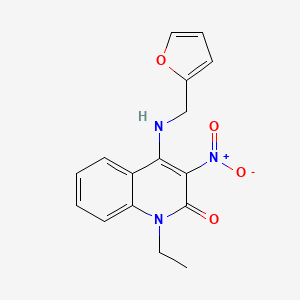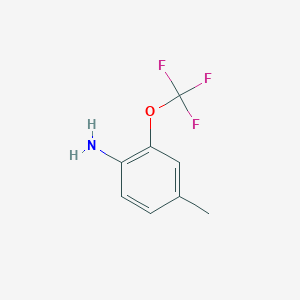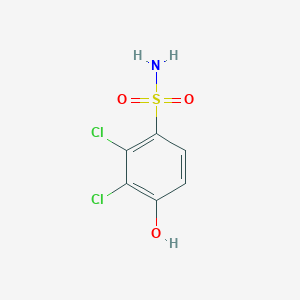
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” is a chemical compound with the linear formula C10H11ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide” was synthesized via the reaction of “4-chloro-N-hydroxy-N-(m-tolyl)benzamide” with "2-(2-nitrophenyl)acetyl chloride" .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” is characterized by a linear formula C10H11ClN2O4 . The molecular weight of the compound is 258.663 .
Physical And Chemical Properties Analysis
The compound “2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” has a molecular weight of 258.66 . It is a powder at room temperature .
Aplicaciones Científicas De Investigación
Antidiabetic Potential : A study by Thakal, Singh, and Singh (2020) synthesized derivatives of 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide and evaluated their antidiabetic potential. The derivatives showed potent inhibition against α-glucosidase and α-amylase enzymes, which are crucial in diabetes management. This research suggests the potential of these compounds in developing new antidiabetic drugs (Thakal, Singh, & Singh, 2020).
Mosquito Larvae Inhibition : Schaefer, Miura, Wilder, and Mulligan (1978) identified that certain substituted benzamides, including compounds similar to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide, have potent activity against mosquito larvae. These compounds can potentially be used in controlling mosquito-borne diseases (Schaefer, Miura, Wilder, & Mulligan, 1978).
Corrosion Inhibition : A study by Mishra et al. (2018) demonstrated the use of N-Phenyl-benzamide derivatives, related to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide, as corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in industrial settings to prevent corrosion (Mishra et al., 2018).
Crystal Structure Analysis : Research by Saeed, Hussain, and Flörke (2008) on similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, involves detailed crystal structure analysis. Understanding the crystal structure is crucial for the development of pharmaceuticals and other applications (Saeed, Hussain, & Flörke, 2008).
Cyanide Detection : A study by Sun, Wang, and Guo (2009) found that N-nitrophenyl benzamide derivatives, which are structurally similar to 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide, can be used as chemosensors for detecting cyanide in aqueous environments. This has implications for environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are still under investigation.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s suggested that the compound might be involved in the degradation pathway of certain organic compounds .
Propiedades
IUPAC Name |
2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCPYZWZKJMYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[1-(4-Chloro-2-fluorophenyl)-2-oxopyrrolidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2636159.png)

![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)

amino}propanamide](/img/structure/B2636166.png)
![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2636167.png)


![N-(3-chloro-4-methoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2636171.png)

![2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2636175.png)


![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)